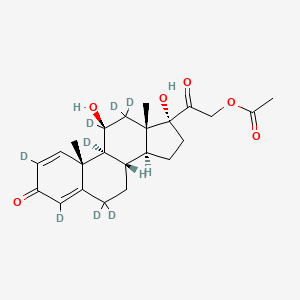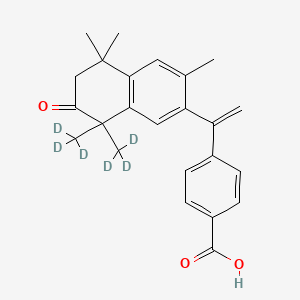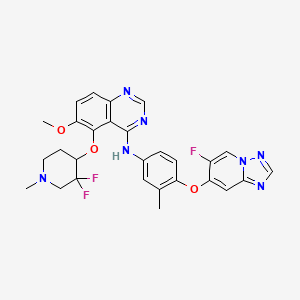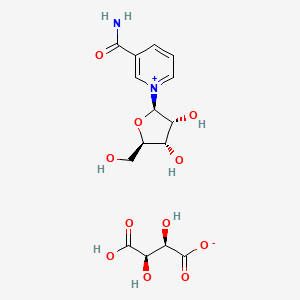
Nicotinamide riboside tartrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nicotinamide riboside tartrate is a compound that serves as a precursor to nicotinamide adenine dinucleotide, a crucial coenzyme involved in various metabolic processes. It is a form of vitamin B3 (niacin) and has gained attention for its potential health benefits, including improving oxidative metabolism and protecting against metabolic abnormalities induced by a high-fat diet .
Preparation Methods
Synthetic Routes and Reaction Conditions: Nicotinamide riboside tartrate can be synthesized through various methods. One common approach involves the reaction of nicotinamide with ribose in the presence of a catalyst. The reaction conditions typically include a controlled temperature and pH to ensure the stability of the compound . Another method involves the reduction of nicotinamide riboside chloride using sodium dithionate as a reducing agent, followed by purification through column chromatography .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include the use of specific enzymes or catalysts to facilitate the reaction and ensure the stability of the final product .
Chemical Reactions Analysis
Types of Reactions: Nicotinamide riboside tartrate undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can be oxidized to form nicotinamide adenine dinucleotide, a key molecule in energy metabolism .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium dithionate. The reactions are typically carried out under controlled conditions to ensure the stability and purity of the products .
Major Products: The major products formed from these reactions include nicotinamide adenine dinucleotide and its reduced form, nicotinamide adenine dinucleotide phosphate .
Scientific Research Applications
Nicotinamide riboside tartrate has a wide range of scientific research applications:
Mechanism of Action
Nicotinamide riboside tartrate exerts its effects by increasing the levels of nicotinamide adenine dinucleotide in cells. This coenzyme plays a vital role in various metabolic pathways, including glycolysis, the citric acid cycle, and mitochondrial electron transport . By boosting nicotinamide adenine dinucleotide levels, this compound enhances cellular energy production and activates sirtuins, a class of proteins involved in regulating cellular processes .
Comparison with Similar Compounds
Nicotinamide riboside tartrate is often compared with other nicotinamide adenine dinucleotide precursors, such as nicotinamide mononucleotide and niacin.
Properties
Molecular Formula |
C15H20N2O11 |
|---|---|
Molecular Weight |
404.33 g/mol |
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-1-ium-3-carboxamide;(2R,3R)-2,3,4-trihydroxy-4-oxobutanoate |
InChI |
InChI=1S/C11H14N2O5.C4H6O6/c12-10(17)6-2-1-3-13(4-6)11-9(16)8(15)7(5-14)18-11;5-1(3(7)8)2(6)4(9)10/h1-4,7-9,11,14-16H,5H2,(H-,12,17);1-2,5-6H,(H,7,8)(H,9,10)/t7-,8-,9-,11-;1-,2-/m11/s1 |
InChI Key |
TXLSDIXNZRLFCH-ZRDCEPLESA-N |
Isomeric SMILES |
C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C(=O)N.[C@@H]([C@H](C(=O)[O-])O)(C(=O)O)O |
Canonical SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)CO)O)O)C(=O)N.C(C(C(=O)[O-])O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


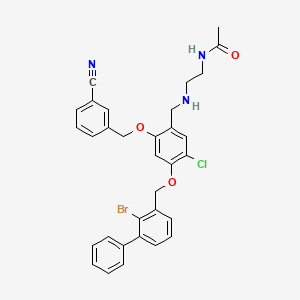

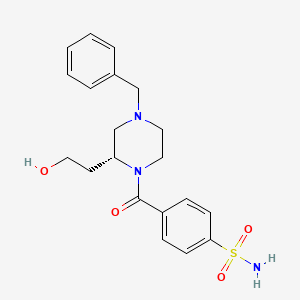
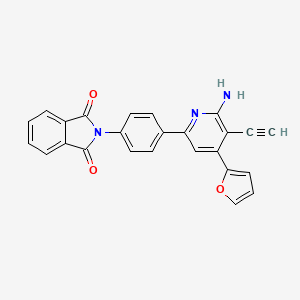
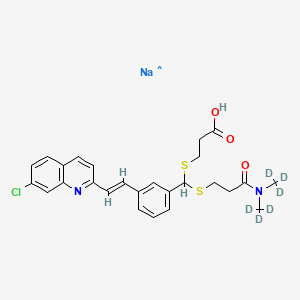
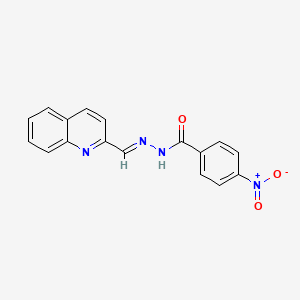
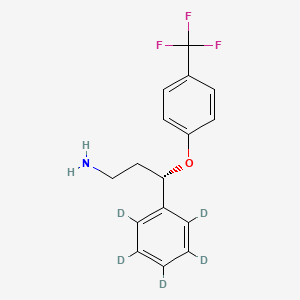
![(1S,2S)-N-[4-(2,6-dimethoxyphenyl)-5-(5-methylpyridin-3-yl)-1,2,4-triazol-3-yl]-1-(5-methylpyrimidin-2-yl)-1-propan-2-yloxypropane-2-sulfonamide](/img/structure/B12415121.png)

